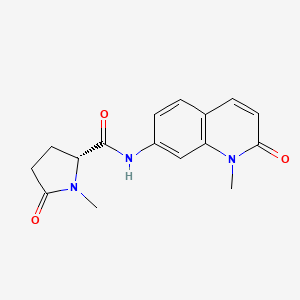![molecular formula C14H17N3O2S B7347512 N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide](/img/structure/B7347512.png)
N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound X" in scientific literature. The purpose of
Mecanismo De Acción
The mechanism of action of N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide in lab experiments is its potential as a chemotherapeutic agent. Additionally, its antioxidant properties may make it useful in the study of neurodegenerative diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide. One direction is to further investigate its potential as a chemotherapeutic agent. Additionally, its antioxidant properties may make it useful in the development of treatments for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, research should be conducted to optimize the synthesis method to improve yields and reduce costs.
Métodos De Síntesis
The synthesis of N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide involves several steps. The starting material is 3-(1,3-thiazol-2-ylamino)benzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-(2-hydroxypropyl)amine to form the desired compound. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10(9-18)17(2)13(19)11-4-3-5-12(8-11)16-14-15-6-7-20-14/h3-8,10,18H,9H2,1-2H3,(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSYVRYISWSWFN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C(=O)C1=CC(=CC=C1)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N(C)C(=O)C1=CC(=CC=C1)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)
![6-cyclopropyl-3-[(2R)-2-methyl-4-(oxan-4-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7347466.png)
![(6-methoxypyrimidin-4-yl)-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methanone](/img/structure/B7347468.png)
![[6-(difluoromethyl)pyrimidin-4-yl]-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methanone](/img/structure/B7347472.png)
![N-[(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B7347477.png)
![(2R)-1-methyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7347480.png)
![2-cyclobutyl-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]pyrazole-3-carboxamide](/img/structure/B7347491.png)
![5-cyclopropyl-N-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7347499.png)

![(2S,3S)-3-methyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7347503.png)
![1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide](/img/structure/B7347521.png)
![(2-methoxypyrimidin-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7347530.png)
![(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]methanone](/img/structure/B7347536.png)